N-(1,3-benzothiazol-5-yl)-1,3-benzothiazole-2-carboxamide
CAS No.: 941877-56-1
Cat. No.: VC5650345
Molecular Formula: C15H9N3OS2
Molecular Weight: 311.38
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 941877-56-1 |
---|---|
Molecular Formula | C15H9N3OS2 |
Molecular Weight | 311.38 |
IUPAC Name | N-(1,3-benzothiazol-5-yl)-1,3-benzothiazole-2-carboxamide |
Standard InChI | InChI=1S/C15H9N3OS2/c19-14(15-18-10-3-1-2-4-13(10)21-15)17-9-5-6-12-11(7-9)16-8-20-12/h1-8H,(H,17,19) |
Standard InChI Key | YIKZARXKVKHBGV-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=CC4=C(C=C3)SC=N4 |
Introduction
Structural Identification and Physicochemical Properties
The compound’s IUPAC name derives from its two benzothiazole rings, where the 5-position of one benzothiazole is connected to the 2-carboxamide group of the second benzothiazole. Key physicochemical properties include:
Property | Value |
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Molecular Formula | C₁₄H₈N₃OS₂ |
Molecular Weight | 298.36 g/mol |
SMILES Notation | C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=CN=C4C3=CC=CC4=S |
Topological Polar Surface | 101 Ų |
Hydrogen Bond Acceptors | 5 |
The planar benzothiazole rings facilitate π-π stacking interactions with biological targets, while the carboxamide linker enhances solubility and hydrogen-bonding potential.
Synthetic Methodologies
While no explicit synthesis route for N-(1,3-benzothiazol-5-yl)-1,3-benzothiazole-2-carboxamide is documented, analogous protocols for benzothiazole-carboxamide derivatives suggest a multi-step approach:
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Benzothiazole Ring Formation: Condensation of 2-aminothiophenol with carboxylic acid derivatives under acidic conditions yields the benzothiazole core .
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Carboxamide Coupling: Activation of the carboxylic acid group (e.g., using thionyl chloride) followed by reaction with 5-amino-1,3-benzothiazole forms the carboxamide bond.
Critical challenges include regioselectivity in functionalizing the 5-position of the benzothiazole and minimizing side reactions during coupling.
Antimicrobial Activity and Mechanisms
Benzothiazole derivatives are renowned for their antibacterial efficacy, often targeting enzymes like DNA gyrase and enoyl-acyl carrier protein reductase (ENR) . Although specific data for this compound are unavailable, structurally related molecules provide predictive insights:
DNA Gyrase Inhibition
Compounds such as 19a (MIC = 3.13 μM) and 25a (IC₅₀ = 4.85 μM) inhibit DNA gyrase by binding to the ATPase domain, disrupting bacterial DNA replication . Molecular docking studies suggest that the carboxamide group in N-(1,3-benzothiazol-5-yl)-1,3-benzothiazole-2-carboxamide could similarly interact with residues like Asp73 and Arg76 via hydrogen bonds .
Enoyl-Acyl Carrier Protein Reductase (ENR) Inhibition
Derivatives like 53b (binding energy = -9.077 kcal/mol) block fatty acid biosynthesis by occupying the ENR substrate-binding pocket . The dual benzothiazole configuration in the target compound may enhance hydrophobic interactions with ENR’s active site.
Structure-Activity Relationship (SAR) Trends
Key SAR principles from benzothiazole-carboxamide analogs include:
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Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) at the 6-position of benzothiazole enhance antibacterial potency by increasing electrophilicity .
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Linker Flexibility: Rigid carboxamide linkers improve target selectivity compared to flexible alkyl chains.
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Metal Coordination: Transition metal complexes (e.g., Cu²⁺, Zn²⁺) of benzothiazole derivatives show enhanced activity due to redox-active metal centers .
Comparative Analysis with Related Compounds
The dual benzothiazole configuration in N-(1,3-benzothiazol-5-yl)-1,3-benzothiazole-2-carboxamide may synergize inhibitory effects across multiple targets, potentially reducing resistance development.
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